7-Chloro-2-methyl-2H-indazole synthesis pathways
7-Chloro-2-methyl-2H-indazole synthesis pathways
An In-Depth Technical Guide to the Synthesis of 7-Chloro-2-methyl-2H-indazole
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
7-Chloro-2-methyl-2H-indazole is a critical heterocyclic building block in medicinal chemistry, recognized for its role in the synthesis of complex pharmaceutical agents.[1] Notably, its derivatives are under active investigation as selective estrogen receptor β (ERβ) ligands for the treatment of neurodegenerative diseases such as multiple sclerosis, where they have been shown to promote remyelination and modulate immune responses.[2][3][4][5] The synthesis of this specific N2-alkylated indazole isomer presents a significant challenge due to the inherent tautomerism of the indazole ring, which often leads to mixtures of N1 and N2 substituted products.[6][7] This guide provides a detailed examination of the primary synthetic pathways to 7-Chloro-2-methyl-2H-indazole, focusing on two core strategies: the regioselective N-methylation of a pre-formed 7-chloro-1H-indazole core and de novo synthesis methods that construct the bicyclic system with the N2-methyl group already incorporated. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific application, from laboratory-scale discovery to process development.
Introduction: The Significance of the 2H-Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in drug discovery, imparting favorable physicochemical properties and metabolic stability compared to isosteres like indoles.[6][7] The ability to functionalize at two distinct nitrogen atoms (N1 and N2) allows for extensive structure-activity relationship (SAR) exploration.[6] While the 1H-indazole tautomer is generally the more thermodynamically stable form, the 2H-indazole isomer is a crucial component in numerous biologically active molecules.[7][8]
The primary synthetic hurdle is controlling the regioselectivity of N-alkylation. Direct alkylation of the indazole anion typically favors the N1 position, often resulting in difficult-to-separate isomeric mixtures.[6][9] Consequently, developing robust and selective methods for the synthesis of 2-alkyl-2H-indazoles is an area of intense research. 7-Chloro-2-methyl-2H-indazole exemplifies this challenge and is of high interest due to the promising therapeutic potential of its derivatives in promoting myelin repair.[10][11][12] This guide details the most effective strategies to overcome this regioselectivity challenge and achieve high-yield synthesis of the desired N2 isomer.
Pathway I: Regioselective N-Methylation of 7-Chloro-1H-indazole
This approach begins with the commercially available or synthetically accessible 7-chloro-1H-indazole and focuses on directing the methylation specifically to the N2 position. The key to this strategy is overcoming the thermodynamic preference for N1 alkylation.
Causality Behind N2-Selective Methylation
Achieving N2 selectivity often involves leveraging specific reaction conditions that favor the kinetic product or employ directing effects. Acid-catalyzed conditions have proven particularly effective. Under acidic conditions, the reaction does not proceed via the indazole anion but through an activated intermediate where the N2 position becomes more nucleophilic or sterically accessible. Furthermore, the electronic properties of substituents on the indazole ring play a critical role. Electron-withdrawing groups at the C7 position, such as the chloro-group in our target, have been shown to confer excellent N2 regioselectivity in alkylation reactions.[13]
Method A: Acid-Promoted Methylation with Alkyl Trichloroacetimidates
A general and highly selective procedure for N2-alkylation utilizes alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid such as copper(II) triflate.[6][14] This method is broadly applicable to a range of primary, secondary, and tertiary alkyl groups and avoids the formation of N1-isomers.[14]
Workflow Diagram: N2-Alkylation Pathway
Caption: General workflow for selective N2-methylation.
Experimental Protocol: N2-Methylation via Trichloroacetimidate
-
Step 1: Reagent Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve 7-chloro-1H-indazole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Step 2: Addition of Alkylating Agent: Add methyl 2,2,2-trichloroacetimidate (1.2 - 1.5 eq).
-
Step 3: Catalysis: Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic acid (TfOH, ~10 mol%).
-
Step 4: Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Step 5: Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Step 6: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 7-Chloro-2-methyl-2H-indazole.
| Parameter | Condition | Rationale | Reference |
| Methylating Agent | Methyl 2,2,2-trichloroacetimidate | Highly reactive electrophile under acidic conditions. | [6][14] |
| Catalyst | TfOH or Cu(OTf)₂ | Strong acid protonates the imidate, creating a potent electrophile. | [14] |
| Solvent | Anhydrous DCM or DCE | Aprotic solvent prevents interference with the acidic catalyst. | [14] |
| Temperature | 0 °C to RT | Allows for controlled initiation of the reaction. | [14] |
| Selectivity | >95% N2 isomer | Acidic conditions strongly favor N2-alkylation over N1. | [6][14] |
| Yield | Good to Excellent (>80%) | Efficient conversion with minimal side products. | [14] |
Pathway II: De Novo Synthesis Strategies
De novo synthesis involves constructing the 7-chloro-2-methyl-2H-indazole core from acyclic or monocyclic precursors. This approach elegantly bypasses the N1/N2 regioselectivity issue by incorporating the N2-methyl group from the outset.
Method A: Condensation and Cadogan Reductive Cyclization
This powerful one-pot method builds the indazole ring from an appropriately substituted o-nitrobenzaldehyde.[15] The process involves the initial formation of an ortho-imino-nitrobenzene intermediate, which then undergoes an intramolecular reductive cyclization promoted by a phosphine reagent.[15]
Mechanism Causality: The reaction proceeds via two key steps. First, a simple condensation between 2-chloro-6-nitrobenzaldehyde and methylamine forms the corresponding imine. Second, a deoxygenative cyclization is initiated by tri-n-butylphosphine, which reduces the nitro group, leading to the formation of the N-N bond and the stable aromatic indazole ring. The entire sequence is regiochemically defined by the choice of starting materials.
Workflow Diagram: De Novo Cadogan Cyclization
Caption: One-pot synthesis via Cadogan cyclization.
Experimental Protocol: One-Pot Cadogan Cyclization
-
Step 1: Reaction Setup: To a solution of 2-chloro-6-nitrobenzaldehyde (1.0 eq) in a suitable solvent like isopropanol (i-PrOH), add methylamine (as a solution in THF or EtOH, ~1.1 eq).[15]
-
Step 2: Condensation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Step 3: Reductive Cyclization: Add tri-n-butylphosphine (1.5 - 2.0 eq) to the reaction mixture.
-
Step 4: Heating: Heat the reaction to approximately 80 °C and maintain for 6-18 hours, monitoring by TLC or LC-MS.[15]
-
Step 5: Work-up and Purification: After cooling to room temperature, concentrate the solvent under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to afford the target compound.
Method B: Copper-Catalyzed Three-Component Synthesis
Another efficient de novo route is a one-pot, three-component reaction catalyzed by copper(I).[16] This method couples a 2-bromobenzaldehyde, a primary amine, and sodium azide to form the 2H-indazole ring. The copper catalyst is crucial for facilitating the formation of both the C-N and N-N bonds.[16] For our target, this would require 2-bromo-6-chlorobenzaldehyde as a starting material.
| Parameter | Condition | Rationale | Reference |
| Starting Material | 2-chloro-6-nitrobenzaldehyde | Readily available precursor defining the final substitution pattern. | [15] |
| Nitrogen Source | Methylamine | Directly incorporates the required N2-methyl group. | [15] |
| Reducing Agent | Tri-n-butylphosphine | Efficiently promotes the deoxygenative cyclization of the nitro-imine. | [15] |
| Solvent | Isopropanol (i-PrOH) | Effective solvent for both condensation and cyclization steps. | [15] |
| Key Advantage | One-pot procedure | Operationally simple, avoids isolation of intermediates, improving efficiency. | [15] |
| Yield | Moderate to Excellent | Provides good yields for a variety of substituted indazoles. | [15] |
Comparative Analysis of Synthetic Pathways
The choice between regioselective alkylation and de novo synthesis depends on factors such as starting material availability, scalability, and desired operational simplicity.
| Feature | Pathway I: N-Methylation | Pathway II: De Novo Synthesis |
| Key Challenge | Controlling N1 vs. N2 regioselectivity. | Availability of multi-substituted precursors. |
| Starting Materials | 7-Chloro-1H-indazole. | Substituted o-nitro or o-bromobenzaldehydes. |
| Regiocontrol | Excellent, directed by catalyst/conditions. | Absolute, defined by starting materials. |
| Scalability | Generally high; catalyst loading is a factor. | Good; one-pot nature is advantageous. |
| Versatility | Can be adapted for various N2-alkyl groups. | Less flexible; requires a new aldehyde for each C-substituent pattern. |
| Ideal Application | Late-stage functionalization, SAR studies. | Large-scale synthesis where regiochemical purity is paramount. |
Conclusion and Authoritative Grounding
The synthesis of 7-Chloro-2-methyl-2H-indazole can be achieved with high efficiency and regiochemical control through two primary strategies. The regioselective N-methylation of 7-chloro-1H-indazole under acidic conditions, particularly with methyl 2,2,2-trichloroacetimidate, offers a robust and high-yielding route that leverages modern catalytic methods to solve the classic N1/N2 selectivity problem.[6][14] Alternatively, de novo methods like the one-pot Cadogan reductive cyclization provide an elegant solution by building the heterocyclic core with the N2-substituent in place, ensuring complete regiocontrol from the start.[15]
The selection of a specific pathway should be guided by the project's goals. For rapid analogue synthesis and SAR exploration, the N-methylation route is highly adaptable. For large-scale manufacturing campaigns where cost of goods and process simplicity are dominant drivers, a well-optimized one-pot de novo synthesis is often superior. Both approaches represent state-of-the-art solutions for accessing this valuable building block, paving the way for further development of novel therapeutics for neurodegenerative and other diseases.
References
- EvitaChem. 7-Chloro-2-methyl-2H-indazole.
- Organic Chemistry Portal. Synthesis of 2H-indazoles.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
- Organic Chemistry Portal. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Chemical Communications (RSC Publishing). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Schunder, S. S., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 223.
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117.
- Brown, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(12), 8345-8351.
- University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504.
- Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Feri, M., et al. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Scientific Reports.
- Multiple Sclerosis News Today. (2019). Study: Chloroindazole compounds show promise as treatments.
- Karim, H., et al. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. Scientific Reports, 9(1), 503.
- ResearchGate. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis.
- Illinois Experts. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis.
- ResearchGate. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery.
- PubMed. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery.
- Global Autoimmune Institute. Breakthrough Compound Reverses Myelin Loss.
- FirstWord Pharma. Cadenza Bio Announces Peer-Reviewed Study Showing Oral, Brain-Penetrant ERβ Ligands Drive Remyelination and Functional Recovery in MS Models.
Sources
- 1. Buy 7-Chloro-2-methyl-2H-indazole (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 2. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Sclerosis Foundation - Study: Chloroindazole compounds show promise as treatments [msfocus.org]
- 4. autoimmuneinstitute.org [autoimmuneinstitute.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caribjscitech.com [caribjscitech.com]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis [escholarship.org]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.ucc.ie [research.ucc.ie]
- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 15. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 16. 2H-Indazole synthesis [organic-chemistry.org]
